molecular formula C11H10N2O2S B8687665 2-Thioxo-5-(m-tolyloxy)-2,3-dihydropyrimidin-4(1H)-one

2-Thioxo-5-(m-tolyloxy)-2,3-dihydropyrimidin-4(1H)-one

Cat. No. B8687665
M. Wt: 234.28 g/mol
InChI Key: BTHLFOGNSHDSKT-UHFFFAOYSA-N
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Patent
US04080454

Procedure details

To a solution of 73.3 g (0.744 mol) chloroacetic acid in 700 ml 12N HCl was added 28.6 g (0.122 mol) of 5-m-tolyloxy-2-thiouracil. The slurry was heated at reflux for 35 hours and filtered while still hot. The resulting white solid was washed well with H2O and dried to give 24.5 g of 5-m-tolyloxyuracil (m.p. 291°-295°).
Quantity
73.3 g
Type
reactant
Reaction Step One
Quantity
28.6 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClCC(O)=[O:4].[C:6]1([CH3:21])[CH:11]=[CH:10][CH:9]=[C:8]([O:12][C:13]2[C:14](=[O:20])[NH:15][C:16](=S)[NH:17][CH:18]=2)[CH:7]=1>Cl>[C:6]1([CH3:21])[CH:11]=[CH:10][CH:9]=[C:8]([O:12][C:13]2[C:14](=[O:20])[NH:15][C:16](=[O:4])[NH:17][CH:18]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
73.3 g
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
28.6 g
Type
reactant
Smiles
C1(=CC(=CC=C1)OC=1C(NC(NC1)=S)=O)C
Name
Quantity
700 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The slurry was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 35 hours
Duration
35 h
FILTRATION
Type
FILTRATION
Details
filtered while still hot
WASH
Type
WASH
Details
The resulting white solid was washed well with H2O
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(=CC=C1)OC=1C(NC(NC1)=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 24.5 g
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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